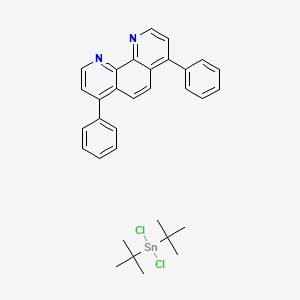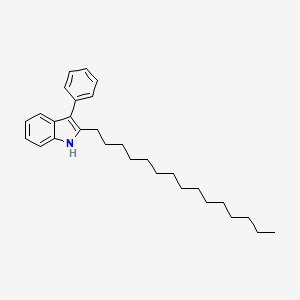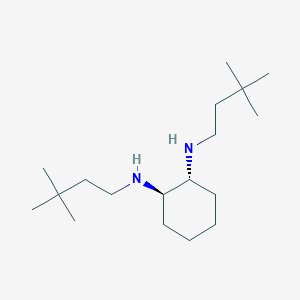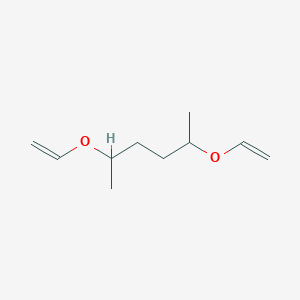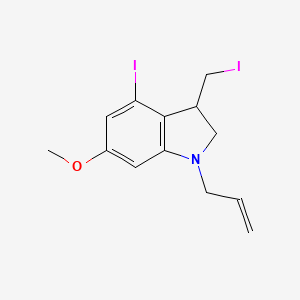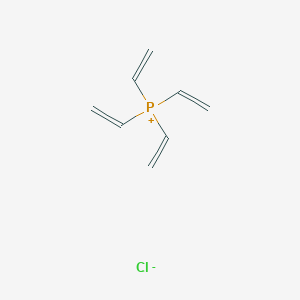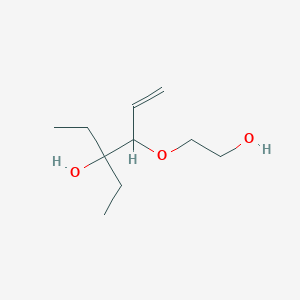![molecular formula C12H16OSi B15162301 4-[Dimethyl(phenyl)silyl]but-3-en-2-one CAS No. 144823-72-3](/img/structure/B15162301.png)
4-[Dimethyl(phenyl)silyl]but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Dimethyl(phenyl)silyl]but-3-en-2-one is an organosilicon compound with the molecular formula C₁₂H₁₆OSi It is characterized by the presence of a dimethyl(phenyl)silyl group attached to a butenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]but-3-en-2-one typically involves a multi-step process starting from commercially available dimethyl(phenyl)silylacetylene. The key steps include:
Two-carbon homologation: The acetylide anion is reacted with acetaldehyde to form an intermediate.
Hydride reduction: The intermediate is reduced to yield an allylic alcohol.
Swern oxidation: The allylic alcohol undergoes oxidation using trifluoroacetic anhydride to produce the desired 4-silylenone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-[Dimethyl(phenyl)silyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form a hydroxy group.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxy derivatives, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
4-[Dimethyl(phenyl)silyl]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用機序
The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-3-en-2-one involves its ability to participate in various chemical reactions due to the presence of the silyl group. The silyl group can stabilize reaction intermediates, facilitate the formation of carbon-carbon bonds, and undergo oxidation to form hydroxy groups. These properties make it a versatile compound in organic synthesis.
類似化合物との比較
Similar Compounds
- 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol
- 4-Phenyl-but-3-en-2-one
- 4-Phenyl-thiosemicarbazone
- 3-Phenoxy-4-phenyl-but-3-en-2-one
Uniqueness
4-[Dimethyl(phenyl)silyl]but-3-en-2-one is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
144823-72-3 |
|---|---|
分子式 |
C12H16OSi |
分子量 |
204.34 g/mol |
IUPAC名 |
4-[dimethyl(phenyl)silyl]but-3-en-2-one |
InChI |
InChI=1S/C12H16OSi/c1-11(13)9-10-14(2,3)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChIキー |
GFBCJVCBVNBFID-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=C[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


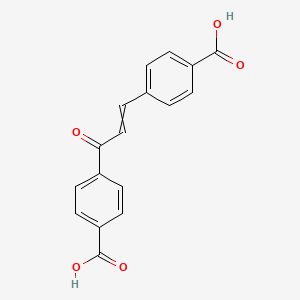

![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
